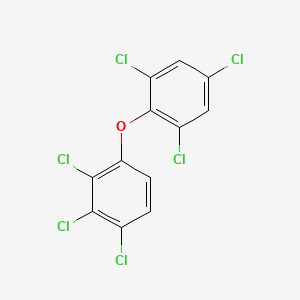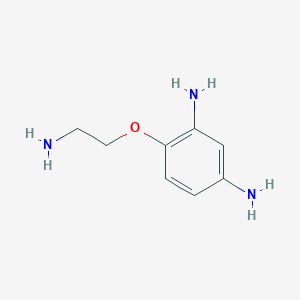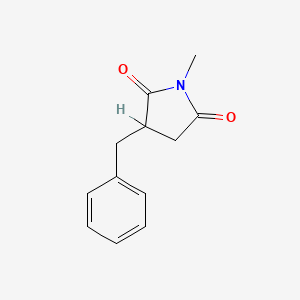
Carbonic acid;4-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;4-phenoxyphenol: is an organic compound that combines the properties of carbonic acid and phenol Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while 4-phenoxyphenol is a phenolic compound with a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Decomposition: One method involves diazotizing the corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid.
Refluxing with Potassium Hydroxide: Another method includes refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves.
Industrial Production Methods: The industrial production of 4-phenoxyphenol typically involves the diazotization of anilines and subsequent decomposition of diazonium salts. This process can be carried out in a semi-continuous or fully continuous manner to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
Chemistry: 4-phenoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology: Phenolic compounds, including 4-phenoxyphenol, are studied for their antioxidant properties and potential to inhibit enzymes like carbonic anhydrases .
Medicine: Research is ongoing into the use of phenolic compounds as inhibitors of carbonic anhydrases, which are involved in various physiological processes and diseases .
Industry: 4-phenoxyphenol is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .
Mechanism of Action
Molecular Targets and Pathways: 4-phenoxyphenol interacts with carbonic anhydrases, a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This interaction can inhibit the enzyme’s activity, affecting processes like pH regulation and ion transport .
Comparison with Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but lacking the phenoxy group.
Hydroquinone: A phenolic compound with two hydroxyl groups, known for its redox properties.
Benzoquinone: An oxidized form of phenol, used in various chemical reactions.
Uniqueness: 4-phenoxyphenol’s unique structure, with a phenoxy group attached to the benzene ring, imparts specific chemical properties that make it valuable in industrial applications and scientific research. Its ability to inhibit carbonic anhydrases sets it apart from simpler phenolic compounds .
Properties
CAS No. |
104752-05-8 |
|---|---|
Molecular Formula |
C25H22O7 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
carbonic acid;4-phenoxyphenol |
InChI |
InChI=1S/2C12H10O2.CH2O3/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3)4/h2*1-9,13H;(H2,2,3,4) |
InChI Key |
ZHFQRTQBVZAISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)



![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)







